

# Application Notes and Protocols for JNJ-10311795 in a Neutrophil Elastase Assay

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## Compound of Interest

Compound Name: JNJ-10311795

Cat. No.: B1672990

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These application notes provide a detailed protocol for utilizing **JNJ-10311795**, a potent dual inhibitor of neutrophil elastase and mast cell chymase, in a fluorometric neutrophil elastase (NE) activity assay. This information is intended to guide researchers in the accurate determination of the inhibitory potential of **JNJ-10311795** and similar compounds.

## Introduction

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation, neutrophils release their granular contents, including NE, which plays a crucial role in the degradation of extracellular matrix proteins and the clearance of pathogens. However, excessive or unregulated NE activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome. Consequently, the inhibition of neutrophil elastase represents a promising therapeutic strategy for these conditions.

**JNJ-10311795** (also known as RWJ-355871) has been identified as a potent dual inhibitor of neutrophil cathepsin G and mast cell chymase, with a reported inhibitory constant ( $K_i$ ) of 38 nM for neutrophil cathepsin G, a protease closely related to neutrophil elastase.<sup>[1][2]</sup> These notes provide a comprehensive protocol to assess the inhibitory activity of **JNJ-10311795** against neutrophil elastase.

## Data Presentation

The inhibitory activity of **JNJ-10311795** against neutrophil elastase is typically determined by measuring the half-maximal inhibitory concentration (IC<sub>50</sub>). The following table summarizes the key quantitative data for **JNJ-10311795**.

Compound	Target	Inhibition Constant (K <sub>i</sub> )
JNJ-10311795	Neutrophil Cathepsin G	38 nM <sup>[1]</sup>
JNJ-10311795	Mast Cell Chymase	2.3 nM <sup>[1]</sup>

## Experimental Protocols

This section outlines a detailed protocol for a fluorometric assay to determine the inhibitory activity of **JNJ-10311795** on human neutrophil elastase. This protocol is adapted from standard commercially available neutrophil elastase inhibitor screening kits.

## Materials and Reagents

Reagent	Recommended Supplier
Human Neutrophil Elastase (HNE), active	Commercial Supplier
Fluorogenic NE Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)	Commercial Supplier
JNJ-10311795	Commercial Supplier
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)	Prepare in-house
Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich
96-well black, flat-bottom microplate	Corning or equivalent
Fluorometric microplate reader	Molecular Devices or equivalent

## Protocol for IC<sub>50</sub> Determination of JNJ-10311795

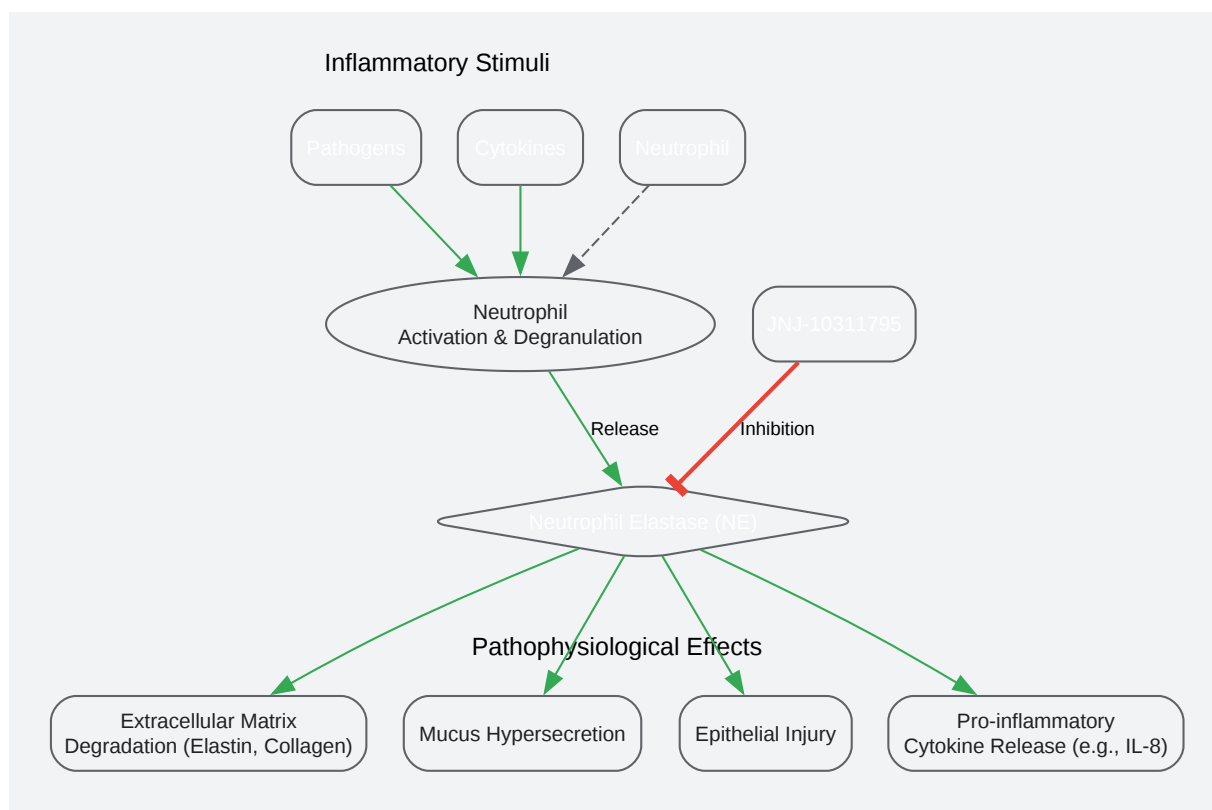
- Preparation of Reagents:

- Assay Buffer: Prepare a 50 mM Tris-HCl buffer with 150 mM NaCl and adjust the pH to 7.5.
- Human Neutrophil Elastase (HNE): Reconstitute lyophilized HNE in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the assay, dilute the stock solution to the desired working concentration (e.g., 10 nM) in cold assay buffer.
- NE Substrate: Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM). Protect from light and store at -20°C. Dilute the stock solution to the final working concentration (e.g., 100 µM) in assay buffer just before use.
- **JNJ-10311795**: Prepare a 10 mM stock solution of **JNJ-10311795** in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 µM to 0.01 nM).
- Assay Procedure:
  - Add 50 µL of assay buffer to all wells of a 96-well black microplate.
  - Add 25 µL of the diluted **JNJ-10311795** solutions to the appropriate wells. For the control (no inhibitor) wells, add 25 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells.
  - Add 25 µL of the diluted HNE solution to all wells except for the blank (no enzyme) wells. For the blank wells, add 25 µL of assay buffer.
  - Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
  - Initiate the enzymatic reaction by adding 100 µL of the diluted NE substrate solution to all wells.
  - Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 500 nm) in a kinetic mode at 37°C for 30 minutes, taking readings every minute.
- Data Analysis:
  - Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

- Subtract the rate of the blank wells from all other wells.
- Calculate the percentage of inhibition for each concentration of **JNJ-10311795** using the following formula: % Inhibition =  $[1 - (V_{\text{inhibitor}} / V_{\text{control}})] * 100$
- Plot the percentage of inhibition against the logarithm of the **JNJ-10311795** concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.

## Visualizations

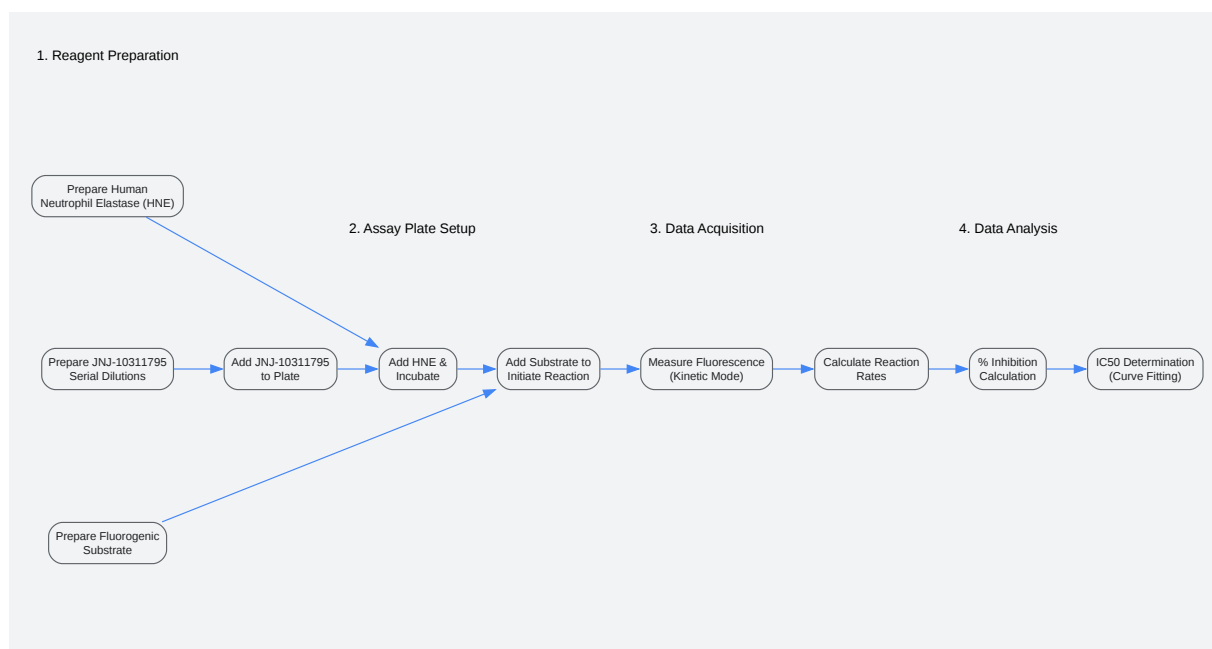
### Signaling Pathway of Neutrophil Elastase in Inflammatory Lung Disease



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Caption: Signaling pathway of neutrophil elastase in lung inflammation and its inhibition by **JNJ-10311795**.

## Experimental Workflow for IC50 Determination



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Caption: Experimental workflow for determining the IC50 of **JNJ-10311795** against neutrophil elastase.

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## References

- 1. A novel, potent dual inhibitor of the leukocyte proteases cathepsin G and chymase: molecular mechanisms and anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JNJ-10311795 | RWJ-355871 | Neutrophil elastase G inhibitor |TargetMol [targetmol.com]
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